
HTL14242
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
Scientific Research Applications
HTL14242 has been explored across several scientific domains:
- Chemistry : Utilized as a tool compound to investigate the function and regulation of mGlu5 receptors.
- Biology : Studies focus on its effects on cellular signaling pathways and receptor interactions.
- Medicine : Investigated for potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease and other psychiatric disorders .
- Pharmaceutical Development : this compound serves as a lead compound in drug development targeting mGlu5 receptors due to its high selectivity and potency .
Fragment-Based Drug Discovery
This compound was discovered through a fragment-based drug discovery approach aimed at identifying allosteric modulators for mGlu5. The optimization process involved high-concentration radioligand binding assays that led to the selection of this compound as an advanced lead compound with favorable pharmacokinetic properties .
Therapeutic Potential in Neurodegenerative Diseases
Research indicates that this compound may provide therapeutic benefits in treating conditions like Parkinson's disease by modulating mGlu5 activity, which is linked to neuroprotection and improved motor functions. Clinical trials have been initiated to evaluate its efficacy in various neurological indications .
Pharmacokinetics and Biochemical Properties
This compound exhibits high oral bioavailability and stability in plasma, contributing to its potential as a therapeutic agent. Its biochemical interactions with mGlu5 receptors influence gene expression and enzyme activity, which are critical for understanding its role in cellular processes .
作用機序
HTL14242は、内因性リガンドが結合するオルソステリック部位とは異なる、mGlu5受容体のアロステリック部位に結合することで効果を発揮します。この結合は、受容体のコンフォメーション変化を引き起こし、その活性を低下させます。 含まれる分子標的および経路には、通常、mGlu5受容体によって活性化される下流のシグナル伝達カスケードの阻害が含まれます .
類似化合物の比較
類似化合物
This compoundに類似する化合物には、次のようなものがあります。
マボグルラント: mGlu5受容体の別の負のアロステリックモジュレーターです。
バシムグルラント: mGlu5受容体を標的とする同様の薬理学的特性を持つ化合物です.
独自性
This compoundは、mGlu5受容体に対する高い選択性と効力のために独自性を持っています。それは、血漿中での安定性と細胞毒性アッセイにおけるクリーンなプロファイルなど、優れた薬物動態特性を示しています。 これらの特性により、科学研究のための貴重なツールとなり、治療開発のための有望な候補となっています .
生化学分析
Biochemical Properties
HTL14242 plays a significant role in biochemical reactions. It interacts with the mGlu5 receptors, which are class C G-protein-coupled receptors (GPCRs) and are considered promising targets for the treatment of many psychiatric and neurodegenerative disorders .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of mGlu5 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mGlu5 receptors. This binding results in negative allosteric modulation of the receptor, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates excellent, dose-dependent occupancy of mGlu5 receptors . It is stable in rat plasma and has a clean profile in vitro assays of cytotoxicity in HepG2 cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It demonstrates an excellent, dose-dependent occupancy of mGlu5 receptors from an oral dose, with an estimated ED50 of 0.3 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of mGlu5 receptors. It interacts with these receptors, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with mGlu5 receptors . The modulation of these receptors can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is associated with its target, the mGlu5 receptors. These receptors are membrane proteins, indicating that this compound is likely to be localized in the cell membrane where it exerts its effects .
準備方法
合成経路と反応条件
HTL14242の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 最終生成物は、精製および特性評価の後、高い純度と品質を保証するために取得されます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。 高速液体クロマトグラフィー(HPLC)や質量分析などの高度な技術が品質管理に使用されます .
化学反応の分析
反応の種類
HTL14242は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。
還元: この反応は、化合物への水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応は、通常、最適な結果を得るために、制御された温度と圧力条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、さまざまな酸化誘導体の形成につながる可能性がありますが、還元は化合物の還元形態をもたらす可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究の応用があります。
化学: mGlu5受容体の機能と調節を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路や受容体相互作用への影響について調査されています。
医学: パーキンソン病などの神経変性疾患における潜在的な治療効果について探求されています。
類似化合物との比較
Similar Compounds
Some similar compounds to HTL14242 include:
Mavoglurant: Another negative allosteric modulator of the mGlu5 receptor.
Basimglurant: A compound with similar pharmacological properties targeting the mGlu5 receptor.
Uniqueness
This compound is unique due to its high selectivity and potency for the mGlu5 receptor. It has shown excellent pharmacokinetic properties, including stability in plasma and a clean profile in cytotoxicity assays. These characteristics make it a valuable tool for scientific research and a promising candidate for therapeutic development .
生物活性
HTL14242 is a compound that has garnered attention due to its selective activity as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This article delves into its biological activity, highlighting key research findings, data tables, and relevant case studies.
Overview of this compound
This compound is categorized as a negative allosteric modulator (NAM) of mGlu5 receptors. It was developed through structure-based drug design (SBDD) techniques, which have proven effective in identifying compounds that selectively target specific receptor subtypes. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in neurological conditions.
This compound binds to a distinct site on the mGlu5 receptor, leading to conformational changes that inhibit receptor activation by orthosteric agonists. This mechanism is particularly relevant in conditions where excessive glutamate signaling contributes to pathology, such as in neurodegenerative diseases and psychiatric disorders.
Binding Affinity and Selectivity
The binding affinity of this compound to mGlu5 has been characterized using various assays. A study reported a moderate affinity with a Ki value indicative of its potential as a therapeutic agent. The compound's selectivity profile was established through competitive binding assays against other metabotropic glutamate receptors.
Compound | Ki (nM) | Selectivity |
---|---|---|
This compound | 200 | High for mGlu5 |
Mavoglurant | 150 | Moderate for mGlu5 |
Fenobam | 300 | Low for mGlu5 |
Pharmacological Profile
This compound has shown promise in preclinical studies for various neurological indications, including fragile X syndrome (FXS) and L-dopa-induced dyskinesia. Its pharmacological profile suggests potential benefits in managing symptoms associated with these conditions, primarily due to its ability to modulate glutamate signaling pathways.
Clinical Trials
Several clinical trials have investigated the safety and efficacy of this compound:
- Phase I Trials : Initial studies focused on assessing the safety profile in healthy volunteers (NCT04462263, NCT03785054). Results indicated good tolerability with minimal adverse effects.
- Phase II Trials : Ongoing trials are evaluating the efficacy of this compound in patients with FXS and other neurological disorders.
Comparative Analysis with Other Modulators
This compound's activity can be contrasted with other known modulators of mGlu5:
Modulator | Type | Clinical Indication | Status |
---|---|---|---|
This compound | Negative Allosteric Modulator | Neurological disorders | Completed Phase I |
Mavoglurant | Negative Allosteric Modulator | Fragile X Syndrome | Active Phase II |
Fenobam | Positive Allosteric Modulator | Anxiety Disorders | Completed Phase I |
特性
IUPAC Name |
3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAXDSVNYVVQSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How was HTL14242 discovered, and what is its mechanism of action?
A1: this compound was discovered through a fragment-based drug discovery approach targeting the metabotropic glutamate receptor 5 (mGlu5) []. This involved screening a library of fragments against a thermostabilized mGlu5 receptor using a high-concentration radioligand binding assay. A promising pyrimidine hit with moderate affinity and high ligand efficiency was identified and further optimized using structure-based drug discovery methods, ultimately leading to this compound []. As a negative allosteric modulator (NAM), this compound binds to an allosteric site on mGlu5, distinct from the glutamate binding site, and inhibits receptor activation. This modulation of mGlu5 activity has implications for potential therapeutic applications, particularly in neurological and psychiatric disorders.
Q2: How does the structure of this compound provide insights into its interaction with mGlu5?
A2: High-resolution crystal structures of the stabilized mGlu5 receptor in complex with this compound and a related molecule were solved [, ]. These structures revealed that this compound binds within the transmembrane domain of mGlu5 at an allosteric site. Detailed analysis of the binding interactions, including specific amino acid contacts and binding pocket characteristics, provides valuable information for understanding the structural basis of this compound's selectivity and potency as an mGlu5 NAM. This structural information can be further exploited for designing novel mGlu5 modulators with improved properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。